

Application Note: Quantification of Biliverdin Hydrochloride in Tissues by LC-MS/MS

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Compound of Interest		
Compound Name:	Biliverdin hydrochloride	
Cat. No.:	B12341345	Get Quote

Introduction

Biliverdin is a green tetrapyrrolic bile pigment and a critical intermediate in the catabolism of heme.[1] It is formed from the enzymatic degradation of heme by heme oxygenase and is subsequently reduced to bilirubin by biliverdin reductase.[2][3] As a transient metabolite, the quantification of biliverdin in tissues is crucial for studying heme metabolism, oxidative stress, and various pathological conditions, including hepatic diseases and bruising.[3][4] Biliverdin and its downstream product, bilirubin, are also recognized for their potent antioxidant and anti-inflammatory properties.[3]

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of biliverdin in various tissue samples. The protocol provides a comprehensive workflow, from sample homogenization and extraction to the final LC-MS/MS analysis, ensuring high selectivity and accuracy.

Experimental Protocols Materials and Reagents

- Standards: Biliverdin hydrochloride (≥97.0% purity), Stable Isotope Labeled-Biliverdin (e.g., Biliverdin-d4) as an internal standard (IS).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade),
 Dimethyl sulfoxide (DMSO), Formic acid (LC-MS grade).



- Reagents: Phosphate-buffered saline (PBS), Butylated hydroxytoluene (BHT), Ammonium acetate.
- Equipment: Tissue homogenizer (e.g., bead beater, rotor-stator, or Dounce homogenizer), refrigerated centrifuge, analytical balance, vortex mixer, evaporator (e.g., nitrogen evaporator), LC-MS/MS system.

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve biliverdin hydrochloride
 in DMSO to a final concentration of 1 mg/mL. Note: Biliverdin hydrochloride is soluble in
 DMSO and DMF at approximately 20 mg/mL but is sparingly soluble in aqueous buffers.[5][6]
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the stable isotope-labeled biliverdin in DMSO.
- Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
- IS Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) with the 50:50 acetonitrile/water mixture.

Note: Biliverdin is sensitive to light and oxidation. All solutions should be stored in amber vials or wrapped in foil at -20°C and prepared fresh as needed.[6]

Sample Preparation: Tissue Homogenization and Extraction

This protocol is a general guideline and may require optimization for specific tissue types.

- Tissue Weighing and Homogenization:
 - Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
 - On ice, add the tissue to a homogenization tube containing a 1:10 ratio of tissue to homogenization buffer (e.g., for 100 mg of tissue, add 1 mL of buffer). A recommended



buffer is a 1:1 mixture of phosphate-buffered saline (PBS) and methanol containing an antioxidant like 200 μ M BHT.[7]

- Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout the process to minimize degradation.[8][9]
- Protein Precipitation and Extraction:
 - To the tissue homogenate, add the IS working solution to achieve a final concentration of 100 ng/mL. Vortex briefly.
 - Add 3 volumes of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
 - Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[8]
 - Carefully transfer the supernatant to a new tube.
- · Evaporation and Reconstitution:
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable volume (e.g., 100 μL) of the initial mobile phase (e.g., 65% Mobile Phase A: 35% Mobile Phase B).
 - Vortex and centrifuge at high speed for 5 minutes to pellet any remaining particulates.
 - Transfer the clear supernatant to an LC autosampler vial for analysis.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization.

- LC System: UHPLC system
- Column: Ascentis 90A RP Amide, 2.1 × 100 mm, 2.7 μm, or equivalent C18 column.
- Column Temperature: 40°C[7]



- Mobile Phase A: Water with 0.1% Formic Acid[7]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid[7]
- Flow Rate: 0.500 mL/min[7]
- Injection Volume: 10 μL
- Gradient Elution:
 - Start at 35% B, hold for 2 min.
 - Ramp to 75% B over 3.5 min.
 - Ramp to 95% B over 1 min, hold for 1.5 min.
 - Return to 35% B and re-equilibrate for 1 min.[7]
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - Biliverdin: 583.2 → 297.2[2]
 - Biliverdin-d4 (IS): 587.2 → 301.2 (example)
- MS Parameters (example):
 - Capillary Voltage: 2.5 kV[7]
 - Source Temperature: 150°C[7]
 - Desolvation Temperature: 550°C[7]
 - Cone Gas Flow: 150 L/h[7]
 - Desolvation Gas Flow: 900 L/h[7]

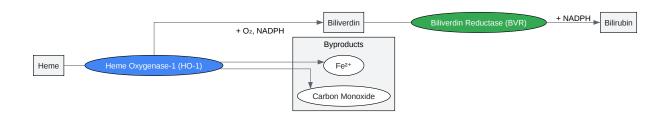


Data Presentation

The following table summarizes typical quantitative performance parameters for biliverdin analysis. Note that these values are often matrix-dependent and should be validated for each specific tissue type.

Parameter	Serum	Lung Tissue (Expected)
Linearity Range	0.5 - 100 nM[10][11]	1 - 1000 ng/mL
LOD	0.1 nM[10][11]	~0.5 ng/mL
LOQ	0.5 nM[10][11]	~1.0 ng/mL
Internal Standard	-	Biliverdin-d4[7]
Recovery	-	>85%
Matrix Effect	Addressed by IS[10]	To be assessed; minimize with cleanup

Visualizations Biological Pathway

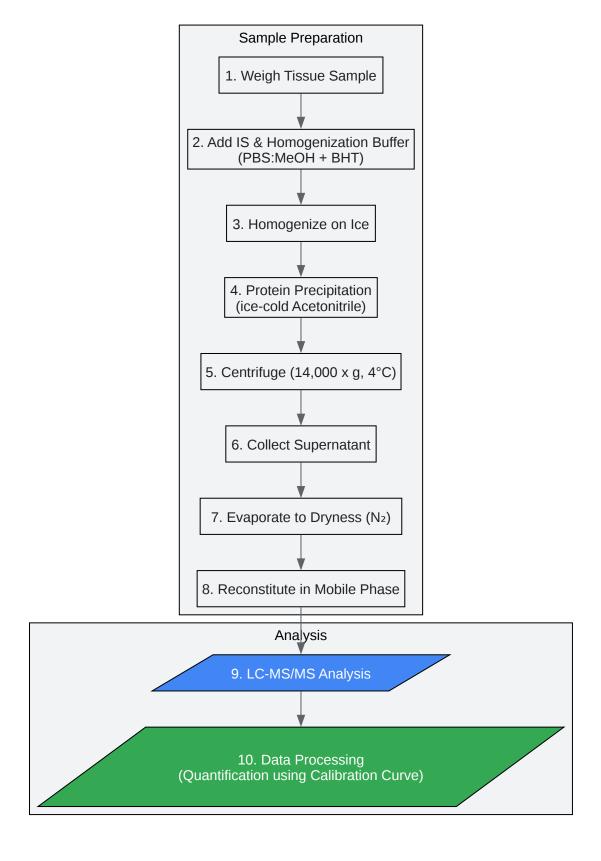


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Caption: Heme Degradation Pathway.



Experimental Workflow



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Caption: Experimental Workflow for Biliverdin Quantification in Tissues.

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